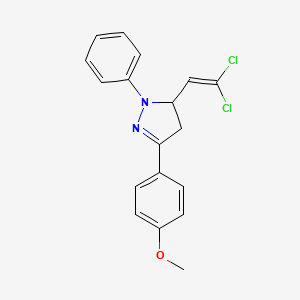
1-(4-fluorophenyl)-4-(3-methylbutanoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-4-(3-methylbutanoyl)piperazine, commonly known as 4-FMP or 4-Fluoromethamphetamine, is a synthetic compound that belongs to the family of amphetamines. It has been widely studied for its potential use as a research tool in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 4-FMP involves its ability to bind to and activate the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is widely expressed in the brain. Activation of TAAR1 leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are responsible for the stimulant effects of 4-FMP.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-FMP include increased heart rate, blood pressure, and body temperature. It also leads to the release of glucose and fatty acids from adipose tissue, which provide energy for the body. In addition, 4-FMP has been shown to increase the release of hormones such as cortisol and prolactin, which are involved in the body's stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-FMP as a research tool is its ability to selectively activate TAAR1, which allows for the study of the specific neural circuits and pathways involved in the release of dopamine, norepinephrine, and serotonin. However, one limitation is that 4-FMP is a controlled substance, which makes it difficult to obtain and use in research studies.
Direcciones Futuras
There are several future directions for the study of 4-FMP. One direction is the development of new compounds that selectively target TAAR1 with greater potency and selectivity. Another direction is the study of the long-term effects of 4-FMP on the brain and behavior, particularly with regards to addiction and other psychiatric disorders. Finally, the use of 4-FMP in combination with other research tools such as optogenetics and electrophysiology could provide a more comprehensive understanding of the neural mechanisms underlying behavior and cognition.
Métodos De Síntesis
The synthesis of 4-FMP involves the reaction of 4-fluoroaniline with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with piperazine to yield 1-(4-fluorophenyl)-4-(3-methylbutanoyl)piperazine.
Aplicaciones Científicas De Investigación
4-FMP has been studied for its potential use as a research tool in the field of neuroscience. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a key role in regulating mood, motivation, and reward. This makes 4-FMP a useful tool for studying the neural mechanisms underlying addiction, depression, and other psychiatric disorders.
Propiedades
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c1-12(2)11-15(19)18-9-7-17(8-10-18)14-5-3-13(16)4-6-14/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBWIUXRMSPVGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Fluorophenyl)piperazino]-3-methyl-1-butanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methyl-2-pyridinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B5598828.png)
![N-(4-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5598830.png)
![N-(4-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5598837.png)

![2-[4-(cyclopentylamino)-2-quinazolinyl]phenol](/img/structure/B5598855.png)
![ethyl [(4-methyl-2-quinazolinyl)thio]acetate](/img/structure/B5598862.png)

![5,6,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5598877.png)



![2-(4-chlorophenyl)-6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5598897.png)

![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5598919.png)